molecular formula C19H19N3O3 B7705319 N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide

Cat. No. B7705319
M. Wt: 337.4 g/mol
InChI Key: QTPKWWFDQGUOQO-UHFFFAOYSA-N
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Description

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as EPOA, is a chemical compound that has been widely studied for its potential applications in scientific research. EPOA is a white crystalline powder, and its molecular formula is C19H20N4O3. In

Mechanism of Action

The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and growth. It has also been shown to inhibit the JNK pathway, which is involved in cell death.
Biochemical and Physiological Effects
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide can protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has also been shown to increase the expression of certain proteins that are involved in cell survival and growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is that it has been shown to be relatively safe and non-toxic. This means that it can be used at higher concentrations without causing harm to cells or animals. However, one limitation of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One area of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide, as well as its long-term effects. Another area of interest is the development of new analogs of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide that may have improved potency and selectivity. Finally, more research is needed to fully understand the mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide and its effects on different signaling pathways in the brain.

Synthesis Methods

The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with p-tolyl chloroacetate in the presence of a base such as potassium carbonate. The reaction occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by recrystallization to obtain pure N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide.

Scientific Research Applications

N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been shown to have neuroprotective properties, which means that it can protect neurons from damage or death. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-5-4-6-15(11-14)20-18(23)12-24-16-9-7-13(2)8-10-16/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPKWWFDQGUOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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